4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Catalog No.
S8188275
CAS No.
M.F
C14H18N2O
M. Wt
230.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Product Name

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

IUPAC Name

4-phenyl-2,8-diazaspiro[4.5]decan-1-one

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,17)

InChI Key

HQXCWUWCXHNQKU-UHFFFAOYSA-N

SMILES

C1CNCCC12C(CNC2=O)C3=CC=CC=C3

Canonical SMILES

C1CNCCC12C(CNC2=O)C3=CC=CC=C3

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a complex organic compound characterized by a unique spirocyclic structure. It consists of a cyclohexane ring fused to a diazapirane, with a phenyl group attached at the fourth carbon and a carbonyl group at the first carbon. The compound is often encountered in its hydrochloride form, indicating the presence of hydrochloric acid as a counterion. This compound is notable for its potential therapeutic applications in medicinal chemistry, particularly as an inhibitor of various kinases involved in inflammatory processes.

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one exhibits significant biological activity as a selective dual inhibitor of TYK2 and JAK1 kinases. Its potency is evidenced by IC50 values of 6 nM for TYK2 and 37 nM for JAK1, demonstrating over 23-fold selectivity for JAK2. The compound has also shown promise in inhibiting RIPK1 with an IC50 value of 92 nM, indicating its potential role in therapeutic applications targeting cell death pathways.

The synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method includes the use of 4-phenylcyclohexanone as a starting material, which undergoes a series of transformations including:

  • Strecker Reaction: Reacting 4-phenylcyclohexanone with sodium cyanide and methylamine hydrochloride in a solvent mixture to form an α-amino nitrile.
  • Formation of Ureido Derivative: Treating the α-amino nitrile with potassium cyanate in acetic acid.
  • Cyclization: Using sodium hydride to facilitate cyclization under controlled conditions to yield the target compound .

The primary applications of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one lie in its role as a pharmaceutical agent. It has been explored for:

  • Treatment of Inflammatory Bowel Disease: As a dual TYK2/JAK1 inhibitor, it holds potential for managing inflammatory conditions.
  • Development of RIPK1 Inhibitors: Its derivatives are being investigated for their ability to inhibit RIPK1, which could have implications in neurodegenerative diseases and cancer therapies.

Research on interaction studies involving 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is still emerging. Current studies focus on its binding affinity and inhibitory effects on specific kinases, particularly TYK2 and JAK1. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, particularly within the class of diazaspiro compounds. Some notable examples include:

Compound NameStructure TypeBiological ActivityUnique Features
2,8-Diazaspiro[4.5]decan-1-oneSpirocyclicInhibitor of prolyl hydroxylase domain proteinsBroad range of kinase inhibition
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]SpirocyclicPotential anti-cancer activityMethyl substitution enhances bioavailability
3-(4-Methylphenyl)-2,8-diazaspiro[4.5]SpirocyclicAnti-inflammatory propertiesMethyl group may influence selectivity

The uniqueness of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one lies in its specific inhibition profile against TYK2 and JAK1 kinases while maintaining selectivity over other kinases like JAK2.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

230.141913202 g/mol

Monoisotopic Mass

230.141913202 g/mol

Heavy Atom Count

17

Dates

Last modified: 02-18-2024

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